molecular formula C11H14ClN3O3S2 B2664766 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034599-32-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2664766
CAS No.: 2034599-32-9
M. Wt: 335.82
InChI Key: FNCLZOGIWBDUEQ-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an imidazole ring, and a sulfonamide group

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe imidazole ring is then introduced via a cyclization reaction, and the sulfonamide group is added through sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes .

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and imidazole-sulfonamide compounds, such as:

Uniqueness

What sets N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S2/c1-15-6-11(13-7-15)20(16,17)14-5-8(18-2)9-3-4-10(12)19-9/h3-4,6-8,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCLZOGIWBDUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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